molecular formula C14H16N2 B1209619 N-Methyl-4,4'-methylenedianiline CAS No. 26628-67-1

N-Methyl-4,4'-methylenedianiline

Cat. No.: B1209619
CAS No.: 26628-67-1
M. Wt: 212.29 g/mol
InChI Key: DEAOXXGXJLMFAS-UHFFFAOYSA-N
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Description

N-Methyl-4,4’-methylenedianiline is an organic compound with the chemical formula CH3NHC6H4CH2C6H4NH2. It is a derivative of 4,4’-methylenedianiline, where one of the amino groups is methylated. This compound is a colorless solid, although commercial samples can appear yellow or brown. It is primarily used as an intermediate in the production of various polymers and resins.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-4,4’-methylenedianiline is synthesized by the methylation of 4,4’-methylenedianiline using formaldehyde. The reaction involves the following steps:

    Reactants: 4,4’-methylenedianiline and formaldehyde.

    Catalyst: Solid acid catalyst.

    Conditions: The reaction is carried out at a temperature range of 70 to 110°C under the protection of an inert gas.

Industrial Production Methods: In industrial settings, the synthesis of N-Methyl-4,4’-methylenedianiline follows similar steps but on a larger scale. The reaction mixture is subjected to centrifugal separation to remove the catalyst, followed by vacuum rectification to obtain the solid product. The final product is purified through recrystallization using ethanol .

Chemical Reactions Analysis

N-Methyl-4,4’-methylenedianiline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Parent amine (4,4’-methylenedianiline).

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

N-Methyl-4,4’-methylenedianiline has several applications in scientific research:

Mechanism of Action

N-Methyl-4,4’-methylenedianiline can be compared with other similar compounds such as:

    4,4’-Methylenedianiline: The parent compound, which lacks the methyl group on the amino nitrogen.

    4,4’-Diaminodiphenylmethane: Another derivative with similar structural features but different functional groups.

    Bis(4-aminophenyl)methane: A related compound used in similar industrial applications.

Uniqueness: N-Methyl-4,4’-methylenedianiline is unique due to its specific methylation, which can influence its reactivity and interaction with other chemicals. This methylation can also affect its physical properties, such as solubility and melting point .

Comparison with Similar Compounds

  • 4,4’-Methylenedianiline
  • 4,4’-Diaminodiphenylmethane
  • Bis(4-aminophenyl)methane

Properties

IUPAC Name

4-[[4-(methylamino)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16-14-8-4-12(5-9-14)10-11-2-6-13(15)7-3-11/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAOXXGXJLMFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181171
Record name N-Methyl-4,4'-methylenedianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26628-67-1
Record name 4-(4-Methylaminobenzyl)phenylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26628-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4,4'-methylenedianiline
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Record name N-Methyl-4,4'-methylenedianiline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Aminobenzyl)-N-methylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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